Carbamic acid, dodecyl-, methyl ester
Description
Overview of the Carbamate (B1207046) Chemical Class and its Significance in Chemical Sciences
Carbamates are a significant class of organic compounds characterized by the presence of a carbamate ester functional group, with the general structure R₂NC(O)OR'. wikipedia.org Formally derived from the unstable carbamic acid (NH₂COOH), carbamate esters and salts exhibit considerable stability. wikipedia.org This stability, coupled with their structural relationship to amides and esters, makes them versatile motifs in various scientific domains. researchgate.net
The significance of carbamates in chemical sciences is extensive. They are fundamental building blocks in the synthesis of polyurethanes, a major family of polymers. wikipedia.org In agriculture, numerous N-methyl carbamate derivatives have been developed as insecticides, functioning by reversibly inhibiting the acetylcholinesterase enzyme. epa.govdelaware.gov Furthermore, the carbamate group is a key structural component in many pharmaceuticals and is utilized in medicinal chemistry as a stable surrogate for peptide bonds. nih.gov Their application also extends to being protecting groups for amines in complex organic syntheses and as intermediates in the chemical industry. nih.gov
Structural Characteristics and Chemical Context of Dodecyl Methyl Carbamate
Dodecyl methyl carbamate, systematically named methyl N-dodecylcarbamate, is a specific ester of carbamic acid. Its structure features a dodecyl group (a 12-carbon alkyl chain) attached to the nitrogen atom and a methyl group forming an ester with the carboxylic acid moiety. This places it in the category of N-alkyl carbamates.
The presence of the long dodecyl chain imparts significant lipophilicity to the molecule, suggesting it would have low solubility in water but good solubility in nonpolar organic solvents. This long alkyl chain is a defining characteristic that influences its physical properties and potential applications, distinguishing it from short-chain carbamates like methyl carbamate. wikipedia.org The carbamate linkage itself provides polarity and the capacity for hydrogen bonding.
Specific physicochemical properties identified for dodecyl methylcarbamate are summarized in the table below.
| Property | Value |
| CAS Number | 2591-19-7 |
| Molecular Formula | C₁₄H₂₉NO₂ |
| Molecular Weight | 243.39 g/mol |
| Density | 0.895 g/cm³ |
| Boiling Point | 293.2 °C at 760 mmHg |
| Refractive Index | 1.444 |
| Flash Point | 131.1 °C |
| Vapor Pressure | 0.00175 mmHg at 25°C |
Data sourced from publicly available chemical databases.
Historical Development and Contemporary Relevance of Carbamate Ester Research
The study of carbamates dates back to the 19th century with the investigation of naturally occurring alkaloids like physostigmine, a methyl carbamate ester. researchgate.net The mid-20th century saw a surge in carbamate research, leading to the commercial production of carbamate pesticides beginning in the 1950s. who.int Early synthetic methods often involved hazardous reagents like phosgene (B1210022), prompting the development of safer, more efficient synthetic routes. google.com
Contemporary research continues to explore novel syntheses and applications for carbamate esters. Modern synthetic methodologies focus on greener, phosgene-free routes, utilizing reagents like dimethyl carbonate or carbon dioxide directly. nih.govacs.org The unique properties of long-chain N-alkyl carbamates, such as dodecyl methyl carbamate, make them relevant to several modern research areas. The amphiphilic nature imparted by the long alkyl chain and the polar carbamate group suggests potential applications as surfactants or in the formation of colloidal systems for biomedical uses. mdpi.com Additionally, long-chain organic molecules are investigated for their role in creating superhydrophobic surfaces and in the development of functional polymers. mdpi.com Carbamates are also being explored for their potential as corrosion inhibitors, where the nitrogen and oxygen atoms can coordinate with metal surfaces to form a protective layer. google.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
66769-57-1 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
methyl N-dodecylcarbamate |
InChI |
InChI=1S/C14H29NO2/c1-3-4-5-6-7-8-9-10-11-12-13-15-14(16)17-2/h3-13H2,1-2H3,(H,15,16) |
InChI Key |
GSJBUZRBVXHKIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Dodecyl Methyl Carbamates
Direct Esterification Approaches in Carbamate (B1207046) Synthesis
Direct synthesis of carbamates from amines, alcohols, and carbon dioxide (CO2) represents a highly attractive and atom-economical approach. This method circumvents the use of hazardous reagents like phosgene (B1210022). The reaction involves the formation of a carbamic acid intermediate from the amine and CO2, which is then esterified by the alcohol. A significant challenge in this approach is the removal of water produced during the esterification step, as the reaction is equilibrium-limited.
Basic catalysts have been shown to be effective in promoting this transformation under relatively mild conditions. For instance, alkali-metal compounds, particularly cesium carbonate (Cs2CO3), have demonstrated high activity in converting various amines and alcohols to their corresponding carbamates. The reaction typically requires an excess of the alcohol to drive the equilibrium towards the product.
Table 1: Effect of Various Basic Catalysts on the Direct Synthesis of Carbamates from an Amine, Methanol (B129727), and CO2 Conditions: 50 mmol alcohol, 0.1 g catalyst, 200°C, 24 h, 2.5 MPa CO2.
| Catalyst | Amine Conversion (%) | Carbamate Selectivity (%) | Carbamate Yield (%) |
| Cs2CO3 | 78 | 85 | 66 |
| K2CO3 | 62 | 80 | 50 |
| Na2CO3 | 45 | 75 | 34 |
| MgO | 15 | 60 | 9 |
| DMAP | 10 | 55 | 6 |
| TBD | 8 | 50 | 4 |
Data sourced from a study on the green synthesis of carbamates.
Carbonylation Reactions as Pathways to Carbamate Derivatives
Carbonylation reactions offer another significant route to carbamates. These reactions involve the introduction of a carbonyl group between an amine and an alcohol. While carbon monoxide (CO) is a traditional carbonyl source, its high toxicity has prompted the development of CO surrogates. mdpi.comnycu.edu.tw
Dimethyl carbonate (DMC) has emerged as a particularly effective and safer alternative for the synthesis of methyl carbamates. sci-hub.se The reaction of an amine with DMC can selectively produce the corresponding methyl carbamate, often with high yields and selectivity. Ionic liquids, such as those based on imidazolium, have been successfully employed as catalysts in these reactions, promoting the carbonylation process under solvent-free conditions. sci-hub.se This approach is advantageous due to its simplicity and cost-effectiveness. sci-hub.se
Ruthenium carbonyl complexes have also been utilized in the reductive carbonylation of aromatic nitro-compounds, providing a selective pathway to carbamates. nih.gov
Isocyanate-Based Synthetic Strategies for Related Carbamate Structures
The reaction of an isocyanate with an alcohol is a classical and highly efficient method for forming the carbamate linkage. nih.gov This strategy involves two main steps: the formation of the isocyanate from a primary amine, followed by its reaction with an alcohol. For the synthesis of dodecyl methyl carbamate, this would involve the preparation of dodecyl isocyanate from dodecylamine (B51217), which is then treated with methanol.
The primary challenge and environmental concern in traditional isocyanate synthesis is the use of the highly toxic and corrosive reagent, phosgene. Consequently, significant research has focused on developing phosgene-free methods. One promising alternative is the thermal decomposition of a precursor carbamate to generate the isocyanate and an alcohol, which can be a reversible process. mdpi.comresearchgate.net This method is considered a more ecologically sound approach to isocyanate production. researchgate.net Mild, metal-free methods have also been developed where a carbamic acid intermediate, formed from an amine and CO2, is dehydrated to yield the isocyanate, which can then be trapped by an alcohol to form the desired carbamate. organic-chemistry.org
The nucleophilic attack of an alcohol on the electrophilic carbon of the isocyanate group is typically a rapid and high-yielding reaction, making this a robust method for carbamate synthesis. nih.gov
Novel Catalytic Systems for Enhanced Carbamate Synthesis Efficiency
The efficiency, selectivity, and environmental footprint of carbamate synthesis can be significantly improved through the use of advanced catalytic systems. A wide range of catalysts have been explored for different synthetic routes.
For the direct synthesis from CO2, amines, and alcohols, heterogeneous basic catalysts like KF/Al2O3 have been investigated, although alkali-metal carbonates like Cs2CO3 often show superior performance. In recent years, various zinc-based catalyst systems have been developed. nih.gov For example, a graphene oxide-based zinc composite has been reported as an efficient and recyclable heterogeneous catalyst for CO2 fixation through carbamate synthesis under environmentally benign conditions of low pressure and temperature. nih.gov
Indium-mediated reactions have also gained attention due to the high reactivity and low toxicity of indium reagents. A catalytic amount of indium can promote the efficient synthesis of carbamates from amines and alkyl chloroformates. nih.gov For transcarbamoylation reactions, tin-based catalysts have been shown to be effective. organic-chemistry.org
Table 2: Comparison of Catalytic Systems in Carbamate Synthesis
| Catalytic System | Reactants | Key Advantages |
| Cs2CO3 | Amine, Alcohol, CO2 | High activity for direct synthesis, avoids phosgene. |
| Imidazolium Ionic Liquids | Amine, Dimethyl Carbonate | High selectivity, solvent-free conditions. sci-hub.se |
| Graphene Oxide-Zinc Composite | Amine, CO2, Alkyl Halide | Recyclable heterogeneous catalyst, mild conditions. nih.gov |
| Indium (catalytic) | Amine, Alkyl Chloroformate | High efficiency and selectivity. nih.gov |
| Montmorillonite K-10 | Carbamate (for decomposition) | Effective for thermal decomposition to isocyanates. researchgate.net |
Green Chemistry Principles in the Preparation of Dodecyl Methyl Carbamates
Applying green chemistry principles to the synthesis of carbamates is a major focus of modern chemical research. The primary goal is to develop methods that are safer, more sustainable, and have a lower environmental impact. rsc.orggreenchemistry.school
A cornerstone of green carbamate synthesis is the replacement of hazardous reagents. The use of CO2 as an abundant, non-toxic, and renewable C1 source is a significant advancement over the use of phosgene. rsc.org Similarly, employing dimethyl carbonate as a carbonylating agent avoids the handling of toxic carbon monoxide. sci-hub.se
Advanced Characterization Techniques in Dodecyl Methyl Carbamate Research
Spectroscopic Analyses for Molecular Structure Elucidation
Spectroscopic techniques are fundamental in determining the precise molecular structure of dodecyl methyl carbamate (B1207046). By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of dodecyl methyl carbamate, distinct signals correspond to the different proton environments within the molecule. The long dodecyl chain exhibits characteristic signals for its terminal methyl group and the repeating methylene (B1212753) units. Similarly, the methyl group of the ester functionality gives rise to a unique signal.
The ¹³C NMR spectrum provides complementary information by identifying the various carbon environments. Key resonances include those for the carbonyl carbon of the carbamate group, the carbons of the dodecyl chain, and the methyl ester carbon. The chemical shifts in both ¹H and ¹³C NMR are influenced by the local electronic environment of each nucleus, allowing for a detailed structural assignment. msu.edunih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Dodecyl Methyl Carbamate
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~157 |
| Methoxy (-OCH₃) | ~3.6 | ~52 |
| Methylene (-NCH₂-) | ~3.1 | ~43 |
| Dodecyl Chain (-CH₂-)n | ~1.2-1.5 | ~22-32 |
| Terminal Methyl (-CH₃) | ~0.9 | ~14 |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions. illinois.eduepfl.ch
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of dodecyl methyl carbamate displays characteristic absorption bands that confirm its structure. A strong absorption band is typically observed in the region of 1700-1740 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the carbamate group. acs.orgresearchgate.net Additionally, the N-H stretching vibration can be observed around 3300-3500 cm⁻¹. mdpi.comresearchgate.net The C-O stretching vibrations of the ester and the C-N stretching of the amine portion of the carbamate also produce distinct signals. rsc.org
Interactive Data Table: Characteristic IR Absorption Bands for Dodecyl Methyl Carbamate
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300-3500 |
| C-H (alkane) | Stretch | 2850-2960 |
| C=O (carbamate) | Stretch | 1700-1740 |
| C-O | Stretch | 1000-1300 |
| C-N | Stretch | 1000-1300 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition. pnnl.gov For dodecyl methyl carbamate, HRMS can confirm the molecular formula by providing a mass measurement with a high degree of precision. Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum reveals characteristic patterns that can be used to deduce the molecular structure. Common fragmentation pathways for carbamates can involve cleavage of the ester and alkyl groups, providing further structural confirmation. nih.gov
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating dodecyl methyl carbamate from reaction mixtures and for assessing its purity. These methods are crucial in both research and industrial settings to ensure the quality of the final product.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like dodecyl methyl carbamate. s4science.at The compound can be separated from impurities using a reversed-phase column with a suitable mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comepa.gov Detection can be achieved using various methods, including ultraviolet (UV) detection if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). epa.govingenieria-analitica.comnih.gov The retention time of the compound under specific chromatographic conditions is a key identifier.
Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While carbamates can be thermally labile, GC methods have been developed for their analysis. scispec.co.thnih.gov For dodecyl methyl carbamate, a GC analysis would involve injecting the sample into a heated port where it is vaporized and then separated on a capillary column. restek.comphcogj.com The use of a mass spectrometer as a detector (GC-MS) provides a powerful combination of separation and identification. mdpi.comnih.gov The mass spectrum obtained for the eluting peak corresponding to dodecyl methyl carbamate can be compared to a library of spectra for definitive identification.
Applications and Functionalization in Chemical Sciences
Role as Synthetic Intermediates in Complex Organic Transformations
Carbamic acid, dodecyl-, methyl ester, a derivative of carbamic acid, serves as a valuable and versatile intermediate in a variety of complex organic transformations. Its unique combination of a long hydrophobic alkyl chain and a reactive carbamate (B1207046) moiety allows for its incorporation into diverse molecular frameworks, enabling the synthesis of sophisticated organic structures. The carbamate group, in particular, offers a stable yet selectively cleavable protecting group for amines, a feature widely exploited in multi-step organic synthesis.
Methodologies for the synthesis of N-alkyl carbamates, such as the dodecyl derivative, are well-established and often involve phosgene-free routes for enhanced safety and environmental compatibility. One common approach involves the three-component coupling of a primary amine (dodecylamine), carbon dioxide, and an alkyl halide in the presence of a suitable base like cesium carbonate. Another method utilizes the reaction of an alcohol with an isocyanate, or the aminolysis of a chloroformate. These synthetic routes provide efficient access to the target molecule, paving the way for its use as a building block in more complex syntheses.
Precursors in Polymer and Coating Development
In the realm of polymer science, carbamate-functionalized molecules are integral to the production of polyurethanes, a class of polymers with widespread applications in coatings, foams, adhesives, and elastomers. Carbamate functional moieties can be crosslinked with agents like alkoxylated melamines to form durable urethane (B1682113) bridges without the need for isocyanates, leading to the development of one-component coating systems with excellent resistance to chemical and environmental etching.
The incorporation of the dodecyl group in "this compound" imparts specific properties to the resulting polymers and coatings. The long alkyl chain enhances hydrophobicity, which can improve water resistance and modify the surface properties of the final material. In coating formulations, this can lead to improved weatherability and longevity.
The properties of polyurethanes are highly tunable based on the selection of their building blocks. The table below illustrates typical properties of polyurethane elastomers, which can be influenced by the incorporation of specific carbamate precursors.
| Property | Typical Value Range |
| Tensile Strength | 0.5 - 1.5 MPa |
| Elongation at Break | 400 - 1100 % |
| Onset Degradation Temperature | 340 - 370 °C |
This table presents a general range of properties for polyurethane elastomers; specific values for polymers incorporating this compound would depend on the complete formulation.
Building Blocks for Advanced Molecular Architectures
The dual functionality of "this compound" makes it an attractive building block for the construction of advanced molecular architectures, including sequence-defined polymers and self-assembling systems. The carbamate linkage provides a degree of conformational rigidity, which is a desirable feature in the design of folded and structured macromolecules.
Compared to peptide bonds, carbamate linkages exhibit different conformational preferences, which can be exploited to create novel secondary and tertiary structures in synthetic polymers. This opens up possibilities for the de novo design of functional materials with tailored properties. The dodecyl chain, in this context, can drive self-assembly processes through hydrophobic interactions, leading to the formation of micelles, vesicles, or other ordered nanostructures in aqueous environments.
Investigation in Material Science Applications
The unique amphiphilic nature of "this compound," arising from its polar carbamate head group and its long nonpolar alkyl tail, makes it a compound of significant interest in material science, particularly in the fields of surface modification and novel polymeric systems.
Surface Modification and Interface Chemistry Studies
Long-chain alkyl derivatives are widely used to modify the surface properties of various materials. By introducing a layer of these molecules, the surface energy can be significantly altered, leading to changes in wettability, adhesion, and biocompatibility. "this compound" can be employed to create hydrophobic surfaces on otherwise hydrophilic substrates.
The effectiveness of surface modification is often quantified by measuring the water contact angle. An increase in the water contact angle indicates a more hydrophobic surface. The length of the alkyl chain plays a crucial role in determining the degree of hydrophobicity, with longer chains generally leading to higher contact angles.
| Alkyl Chain Length | Water Contact Angle (°) on Modified SiO2-TiO2 Surfaces |
| C1 (Methyl) | ~70 |
| C8 (Octyl) | ~140 |
| C16 (Hexadecyl) | ~135 (decrease attributed to molecular collapse) |
This table, based on data for alkylsilanes, illustrates the general trend of increasing hydrophobicity with alkyl chain length, a principle that applies to surface modification with long-chain carbamates as well. mdpi.com
Furthermore, carbamate-based compounds can be designed to form self-assembled monolayers (SAMs) on suitable substrates, such as gold. These highly ordered molecular layers provide a precise way to control the chemistry and physics of interfaces, with applications in sensors, biochips, and electronic devices.
Integration into Novel Polymeric Systems
The integration of "this compound" into polymeric systems can be used to create materials with novel properties. The long alkyl side chains can act as internal plasticizers, increasing the flexibility and lowering the glass transition temperature of the polymer. Additionally, these hydrophobic side chains can influence the morphology of block copolymers, driving microphase separation and the formation of well-defined nanostructures.
In the context of biomaterials, surface modification with molecules containing long alkyl chains can enhance compatibility with biological tissues. For example, modifying the surface of biodegradable polyesters with fatty acid conjugates has been shown to improve their application in drug delivery and tissue engineering. A similar approach using long-chain carbamates could be explored to achieve comparable benefits.
Exploration as Chemical Modifiers in Biological System Models (Mechanistic Focus)
The amphiphilic character of "this compound" suggests its potential to interact with and modify the properties of biological membranes. The dodecyl chain can intercalate into the hydrophobic core of a lipid bilayer, while the more polar methyl carbamate group would reside near the lipid headgroups at the aqueous interface.
Such interactions can have a range of effects on the biophysical properties of the membrane. For instance, the insertion of amphiphilic molecules can alter membrane fluidity, thickness, and curvature. These changes, in turn, can influence the function of membrane-embedded proteins. Studies with other long-chain alkyl derivatives, such as fatty acids and their derivatives, have shown that they can bind to the lipid-protein interface of membrane proteins, modulating their activity.
Research into Enzyme Interaction Mechanisms (e.g., Acetylcholinesterase Inhibition in Model Systems)
Carbamates are a well-established class of compounds known for their ability to inhibit cholinesterases, enzymes critical to the nervous system. nih.govnih.gov The inhibitory mechanism of carbamates involves the carbamoylation of the serine residue in the active site of acetylcholinesterase (AChE), forming a transient covalent bond. researchgate.net This process deactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine. nih.gov
The effectiveness of this inhibition is influenced by the structural characteristics of the carbamate molecule, particularly the N-alkyl substituents. researchgate.net Research on various N-methyl, N-alkyl carbamates has shown that the rate of carbamoylation (kᵢ) is dependent on a delicate balance between the length of the alkyl chain and its rotational freedom. researchgate.net For instance, the inhibition rate constant is highest for carbamates with methyl or hexyl groups, while it is lower for those with ethyl groups. researchgate.net This suggests that the dodecyl group in "this compound" would play a significant role in the kinetics of AChE inhibition. The long alkyl chain influences how the molecule fits within the enzyme's active site gorge before the carbamoylation reaction occurs. researchgate.net Carbamates are generally considered pseudo-irreversible or slowly reversible inhibitors because the carbamoylated enzyme is more stable than its acetylated counterpart, but can eventually be hydrolyzed to regenerate the active enzyme. nih.govresearchgate.net
Table 1: Factors Influencing Carbamate Inhibition of Acetylcholinesterase
| Molecular Feature | Influence on Inhibition Mechanism | Reference |
|---|---|---|
| Carbamate Moiety | Forms a transient covalent bond with the catalytic serine residue in the enzyme's active site. | researchgate.net |
| N-Alkyl Group Size | Affects the rate of carbamoylation (kᵢ); a balance of chain length and flexibility is crucial for optimal fit. | researchgate.net |
Studies on Membrane Interaction and Transport Mechanisms
The amphiphilic structure of dodecyl methyl carbamate, with its long hydrophobic dodecyl tail and polar carbamate head, makes it a candidate for interacting with biological membranes. Membrane transport is a fundamental cellular process governed by the principles of diffusion and the action of transport proteins. nthu.edu.twlibretexts.org Molecules can cross membranes via passive diffusion, facilitated diffusion, or active transport, depending on their physicochemical properties and the presence of specific transporters. libretexts.org
The long dodecyl chain can readily intercalate into the lipid bilayer of cell membranes, disrupting the ordered structure of the phospholipids. nih.govresearchgate.net This disruption increases the fluidity of the membrane, which can alter its permeability to other molecules. This mechanism is central to the function of many chemical penetration enhancers. nih.govmdpi.com While specific transport proteins for dodecyl methyl carbamate are not documented, its interaction is likely governed by passive diffusion, driven by its lipophilicity. The compound's ability to perturb the lipid domains can facilitate its own transport and that of other substances across the membrane barrier. nthu.edu.twnih.gov
Utilization as Protecting Groups in Multi-Step Organic Synthesis
In multi-step organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from participating in unwanted side reactions. wikipedia.org Carbamates are one of the most common and effective protecting groups for amines. organic-chemistry.orgnih.gov The conversion of a nucleophilic amine to a carbamate derivative significantly decreases its reactivity towards electrophiles and oxidants. organic-chemistry.orgresearchgate.net
The general utility of a carbamate as a protecting group stems from its stability under a wide range of reaction conditions and the availability of specific methods for its removal (deprotection). researchgate.netuchicago.edu While standard protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are widely used, the dodecyl methyl carbamate structure offers specific properties. The methyl carbamate portion provides the protective function, while the long dodecyl chain imparts high lipophilicity. This could be advantageous in synthetic routes involving nonpolar solvents or requiring the protected intermediate to have surfactant-like properties. The deprotection would typically involve hydrolysis of the ester or carbamate linkage under acidic or basic conditions to release the free amine. wikipedia.orgchemistrytalk.org
Table 2: Common Carbamate Protecting Groups in Organic Synthesis
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Reference |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | organic-chemistry.org |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis | nih.gov |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) | uchicago.edu |
Research in Corrosion Inhibition Mechanisms and Performance
Organic compounds are widely used as corrosion inhibitors, particularly in acidic environments. mdpi.com Their effectiveness relies on their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. tudelft.nlmdpi.com Organic inhibitors typically contain heteroatoms (such as nitrogen and oxygen) and/or π-electrons, which act as adsorption centers. mdpi.commdpi.com
This compound possesses features ideal for a corrosion inhibitor. The nitrogen and oxygen atoms in the carbamate group can coordinate with metal atoms on the surface, while the long dodecyl chain forms a dense, hydrophobic barrier. researchgate.net This barrier displaces water molecules and aggressive ions (like chloride) from the surface, significantly slowing down both anodic and cathodic corrosion reactions. mdpi.comtudelft.nl The adsorption process can be physical (electrostatic interactions) or chemical (coordinate bond formation) and often follows established adsorption isotherms, such as the Langmuir isotherm. researchgate.netrsc.org Studies on structurally similar long-chain compounds have demonstrated that increasing the inhibitor concentration generally leads to higher surface coverage and improved inhibition efficiency. mdpi.comrsc.org
Table 3: Performance Data for Dodecyl-Containing Corrosion Inhibitors
| Inhibitor Compound | Metal/Medium | Inhibition Efficiency (%) | Mechanism Type | Reference |
|---|---|---|---|---|
| 1-dodecyl-methyl-1H-benzo[d] researchgate.netwikipedia.orgrsc.orgtriazole-1-ium bromide | Carbon Steel / 1.0 M HCl | >90% at optimal conc. | Mixed-Type | rsc.org |
Catalytic Applications and Ligand Design in Organometallic Chemistry
Organometallic chemistry involves compounds with direct metal-carbon bonds and plays a crucial role in catalysis. wikipedia.org The properties of an organometallic catalyst are heavily influenced by the ligands coordinated to the metal center. libretexts.org Ligands can modify the metal's electronic properties, steric environment, and solubility, thereby tuning its reactivity and selectivity. utc.edu
Carbamates can act as ligands, coordinating to metal centers through their oxygen or nitrogen atoms. nih.gov While not a classic organometallic ligand, the carbamato ligand can be formed through various synthetic routes, including the reaction of carbon dioxide with metal-amide complexes. nih.gov In the context of dodecyl methyl carbamate, the carbamate moiety could serve as a binding site for a transition metal. The appended dodecyl chain would render the resulting metal complex highly soluble in nonpolar organic solvents, a desirable property for homogeneous catalysis. This lipophilic tail could also create a specific steric environment around the catalytic center, potentially influencing substrate selectivity. Although specific catalytic applications for complexes of dodecyl methyl carbamate are not widely reported, its structure presents possibilities for designing novel catalysts for reactions in organic media.
Fundamental Research into Transdermal Permeation Enhancement
Transdermal drug delivery offers a non-invasive alternative to oral administration but is limited by the barrier function of the skin's outermost layer, the stratum corneum. nih.gov Chemical permeation enhancers are compounds that reversibly reduce the barrier resistance of the stratum corneum, facilitating drug penetration. mdpi.com
The efficacy of many permeation enhancers is linked to their ability to disrupt the highly ordered intercellular lipid matrix of the stratum corneum. nih.govmdpi.com this compound is structurally suited for this role. Its long, lipophilic dodecyl chain is similar to the alkyl chains of the ceramides (B1148491) and fatty acids in the stratum corneum, allowing it to intercalate into and fluidize these lipid bilayers. researchgate.netmdpi.com This disruption of the lipid packing creates pathways for drug molecules to diffuse more easily through the skin. Research on related long-chain esters and ammonium (B1175870) carbamates, such as dodecyl 6-aminohexanoate (B3152083) (DDEAC) and its derivative Transkarbam 12, has confirmed this mechanism of action and demonstrated significant enhancement of the flux of various model drugs across the skin. nih.govmdpi.com
Table 4: Examples of Amino Acid-Based Transdermal Permeation Enhancers
| Enhancer Compound | Parent Amino Acid | Key Structural Feature | Reference |
|---|---|---|---|
| Dodecyl N,N-dimethylamino acetate (B1210297) (DDAA) | Glycine | 12-carbon alkyl chain | mdpi.com |
| Dodecyl-2-(dimethylamino)propionate (DDAIP) | Alanine | 12-carbon alkyl chain | mdpi.com |
Environmental Dynamics and Degradation Pathways of Dodecyl Methyl Carbamates
Hydrolytic Degradation Pathways and Reaction Kinetics
Hydrolysis is a primary abiotic degradation pathway for carbamate (B1207046) compounds in the environment. The process involves the cleavage of the ester linkage, and its rate is highly dependent on the pH of the surrounding medium. clemson.edu
Generally, carbamate hydrolysis can proceed through three mechanisms depending on pH:
Acid-Catalyzed Hydrolysis: This pathway is typically not a significant degradation mechanism for most carbamates, as the protonation of the carboxyl oxygen does not substantially increase the susceptibility of the central carbon atom to nucleophilic attack. clemson.edu
Neutral Hydrolysis: In the pH range typically found in the environment (pH 6-8), water acts as the nucleophile. While less researched, this can be an important process for some carbamates. clemson.eduscielo.br
Alkaline Hydrolysis: Base-mediated hydrolysis is often the dominant mechanism for carbamate degradation at pH values above 7 or 8. clemson.eduidosi.org This reaction proceeds via nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon (a BAc2 mechanism) or, for N-methylcarbamates with a hydrogen on the nitrogen, through an elimination-conjugate base (E1cB) mechanism that forms a methyl isocyanate intermediate. clemson.eduresearchgate.net
Table 1: General Hydrolysis Mechanisms of Carbamates
| Mechanism | pH Range | Description | General Rate |
|---|---|---|---|
| Acid-Catalyzed | < 6 | Reaction rate is dependent on proton concentration. Generally not a significant pathway for carbamates. clemson.eduscielo.br | Slow |
| Neutral | 6 - 8 | Reaction rate is independent of acid-base concentration; water acts as the nucleophile. clemson.eduresearchgate.net | Moderate |
| Alkaline-Catalyzed | > 8 | Reaction rate is dependent on hydroxide ion concentration. It is often the dominant degradation pathway. clemson.eduresearchgate.net | Fast |
Photolytic Degradation Processes and Identification of Photoproducts
Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. This process can be a significant degradation route for carbamates present on surfaces or in the upper layers of water bodies. nih.govresearchgate.net
The photodegradation of carbamates typically involves the cleavage of the carbamate ester bond. dss.go.th For dodecyl methyl carbamate, direct photolysis would be expected to break the ester linkage, leading to the formation of dodecanol (B89629) and N-methylcarbamic acid. The N-methylcarbamic acid intermediate is unstable and would likely decompose further into methylamine (B109427) and carbon dioxide. dss.go.th
Studies on other carbamate pesticides have identified various photoproducts, including:
Corresponding phenols for aryl-carbamates. nih.gov
Photo-Fries rearrangement products , such as hydroxybenzamides. nih.gov
Oxidation products , like N-formyl and N-desmethyl derivatives. nih.gov
While these specific products are associated with aromatic or different N-substituted carbamates, they illustrate the variety of reactions that can occur. For dodecyl methyl carbamate, the primary photoproducts would likely result from the cleavage of the ester bond and subsequent reactions of the resulting dodecyl and methyl carbamate moieties. The specific photoproducts and quantum yield for dodecyl methyl carbamate have not been documented in the available scientific literature.
Microbial Biodegradation Studies in Environmental Compartments
Microbial degradation is a crucial process for the complete removal and mineralization of carbamates from the environment. bohrium.comresearchgate.net A wide diversity of microorganisms in soil and aquatic systems have evolved the metabolic capability to utilize carbamates as a source of carbon and/or nitrogen. bohrium.comnih.gov
Numerous species of bacteria and fungi capable of degrading various carbamate pesticides have been isolated, typically from agricultural soils with a history of pesticide application. researchgate.net The enrichment culture technique is a common method for isolating such microorganisms, where the target compound is supplied as the sole source of carbon or nitrogen, selecting for organisms that can metabolize it. wjpls.orgfrontiersin.org
While no studies have specifically reported the isolation of microorganisms that degrade dodecyl methyl carbamate, research on other carbamates has identified several key microbial genera. Functional metagenomic screening is another powerful technique to discover novel enzymes from uncultivated microorganisms that can degrade specific substrates, including long-chain esters similar in structure to dodecyl methyl carbamate. nih.gov
Table 2: Examples of Microbial Genera Capable of Degrading Carbamate Compounds (Not Specific to Dodecyl Methyl Carbamate)
| Microbial Genus | Carbamate Degraded | Reference |
|---|---|---|
| Pseudomonas | Carbaryl, Carbofuran (B1668357), Oxamyl | nih.govfrontiersin.orgnih.gov |
| Arthrobacter | Carbofuran | nih.gov |
| Bacillus | Carbaryl | nih.gov |
| Rhizobium | Carbaryl | nih.gov |
| Achromobacter | Carbofuran | nih.gov |
| Aminobacter | Methomyl (B1676398) | nih.gov |
The initial and rate-limiting step in the microbial degradation of carbamates is the enzymatic hydrolysis of the carbamate linkage. bohrium.comnih.gov This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. bohrium.comnih.gov These enzymes cleave the ester bond, detoxifying the compound and initiating its breakdown. nih.gov
For dodecyl methyl carbamate, the proposed enzymatic hydrolysis pathway would result in the formation of dodecanol, methylamine, and carbon dioxide. The resulting long-chain alcohol (dodecanol) and methylamine can then be assimilated into central metabolic pathways by the microorganism. nih.gov Besides dedicated carbamate hydrolases, other enzymes with broad substrate specificity, such as some lipases and proteases, have also shown the ability to hydrolyze carbamate bonds. nih.govepa.gov
The genetic basis for carbamate degradation has been extensively studied in pesticide-degrading bacteria. Several key genes encoding carbamate hydrolase enzymes have been identified and characterized. These genes are often located on mobile genetic elements, such as plasmids, which allows for horizontal gene transfer and the rapid adaptation of microbial communities to the presence of carbamates. nih.govresearchgate.net
Although the specific genes for dodecyl methyl carbamate degradation are unknown, they would likely belong to the carboxylesterase enzyme family.
Table 3: Key Genes Involved in the Biodegradation of Various Carbamate Pesticides
| Gene | Enzyme | Carbamate Substrate(s) | Reference |
|---|---|---|---|
| mcd | Carbofuran Hydrolase | Carbofuran | nih.gov |
| cehA | Carbaryl Hydrolase | Carbaryl, Oxamyl | frontiersin.orgnih.gov |
| cahA | Carbamate Hydrolase | Carbofuran | bohrium.comnih.gov |
| mcbA | Carbamate Hydrolase | Carbaryl | bohrium.comnih.gov |
| ameH | Carbamate C-N Hydrolase | Methomyl | nih.gov |
Environmental Transport, Distribution, and Persistence in Aquatic and Terrestrial Systems
The environmental transport, distribution, and persistence of a chemical are determined by its physicochemical properties and its susceptibility to degradation processes. cdc.govepa.gov Key properties include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). epa.gov
For dodecyl methyl carbamate, the presence of the long C12 alkyl chain would make the molecule significantly hydrophobic (lipophilic). This leads to several predictions about its environmental behavior:
Low Water Solubility: The compound is expected to have very limited solubility in water.
High Kow and Koc: A high octanol-water partition coefficient (Kow) is expected, indicating a strong tendency to partition into organic phases rather than water. This translates to a high soil organic carbon-water (B12546825) partitioning coefficient (Koc), suggesting strong adsorption to soil organic matter and sediments. cdc.gov
Low Mobility: Due to its strong adsorption to soil particles, dodecyl methyl carbamate is expected to have low mobility in soil and be unlikely to leach into groundwater. cdc.gov
Table 4: Predicted Physicochemical Properties and Environmental Fate of Dodecyl Methyl Carbamate
| Property | Predicted Value/Behavior | Implication for Environmental Fate |
|---|---|---|
| Water Solubility | Low | Limited transport in aqueous phase; low potential for groundwater contamination via leaching. cdc.gov |
| Vapor Pressure | Low | Not likely to be lost from soil or water via volatilization. nih.gov |
| Octanol-Water Partition Coefficient (Kow) | High | Tendency to bioaccumulate in fatty tissues of organisms; strong partitioning to organic matter. cdc.gov |
| Soil Sorption Coefficient (Koc) | High | Strongly adsorbs to soil and sediment, leading to low mobility. cdc.gov |
| Overall Persistence | Moderate | Subject to hydrolysis, photolysis, and biodegradation, but strong sorption may reduce degradation rates. nih.govresearchgate.net |
Advanced Oxidation Processes for Environmental Remediation
Advanced Oxidation Processes (AOPs) represent a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. mdpi.comgnest.org These methods are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which possess a strong oxidizing potential capable of degrading a wide range of recalcitrant organic compounds, including carbamate pesticides. mdpi.comresearchgate.net While specific research on the AOP-mediated degradation of "Carbamic acid, dodecyl-, methyl ester" is limited, extensive studies on analogous carbamate insecticides provide a robust framework for understanding its potential degradation pathways and the efficacy of various AOPs. The primary degradation mechanisms involve the attack of hydroxyl radicals on the carbamate functional group and the long alkyl (dodecyl) chain. nih.govresearchgate.net
Commonly employed AOPs for pesticide remediation include Fenton and photo-Fenton processes, ozonation, heterogeneous photocatalysis, and sonolysis. These technologies can be used individually or in combination to enhance degradation efficiency. gnest.orgresearchgate.net
Fenton and Photo-Fenton Processes
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals, as shown in the equation below. acs.org This method is effective for degrading various carbamate pesticides. nih.govacs.org The photo-Fenton process enhances the reaction by using UV light to photoreduce ferric ions (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.
Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Research on the carbamate insecticide methomyl demonstrated the high efficiency of combined AOPs. When treating a methomyl solution, ultrasonic cavitation (US) alone resulted in only 28.57% degradation. However, its combination with the Fenton process (US/Fenton) and photo-Fenton process (US/photo-Fenton) achieved 100% degradation in 18 minutes and 9 minutes, respectively. This highlights the synergistic effect of combining AOPs.
Table 1: Comparative Degradation of Methomyl by Different AOPs
| Process | Degradation Time for 100% Removal (min) | Mineralization (TOC Removal, %) |
|---|---|---|
| US + H₂O₂ | 27 | N/A |
| US + Fenton | 18 | N/A |
| US + Photo-Fenton | 9 | 78.8 |
Data derived from studies on the degradation of the carbamate insecticide methomyl.
Ozonation
Ozonation is an effective AOP for pesticide degradation. tandfonline.com Ozone (O₃) can react with organic pollutants directly or decompose in water to form highly reactive hydroxyl radicals, which then attack the target compounds. mdpi.comresearchgate.net The degradation rate is influenced by factors such as pH and ozone dosage. Studies on the carbamate insecticide carbofuran showed that its degradation by ozonation is highly effective. For instance, a 200 ppm solution of carbofuran was degraded by 79% within 10 minutes at pH 4, with a corresponding Total Organic Carbon (TOC) reduction of 53%.
The degradation of another carbamate, carbosulfan (B1218777), by ozone-treated water resulted in the formation of by-products such as carbofuran and benzofuranol, which were transient and eventually degraded with continued treatment. nih.gov
Table 2: Effect of Ozonation on Carbosulfan Degradation in Water
| Ozone Concentration (mg L⁻¹) | Treatment Time (min) | Degradation Rate (%) |
|---|---|---|
| 2.0 | 30 | 66.3 |
Data from a study on the degradation of pure carbosulfan pesticide. nih.gov
Heterogeneous Photocatalysis
Heterogeneous photocatalysis, typically using semiconductor catalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO), is a promising AOP for environmental remediation. researchgate.netmdpi.comrsc.org When irradiated with UV light, the catalyst generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. These species then degrade the adsorbed organic pollutants.
Studies on the photocatalytic degradation of carbofuran have shown that both TiO₂ and ZnO are effective catalysts, with nearly complete removal of an 88.4 mg L⁻¹ solution achieved within 2 hours under optimized conditions. researchgate.net The degradation pathway for carbofuran was proposed to involve hydroxyl radical addition and cleavage of the carbamate side chain. nih.gov
Table 3: Photocatalytic Degradation of Carbofuran
| Catalyst | Initial Concentration (mg L⁻¹) | Reaction Time (h) | Removal Efficiency |
|---|---|---|---|
| ZnO | 88.4 | 2 | ~100% |
| TiO₂ | 88.4 | 2 | ~100% |
Comparative data from a study on the photocatalytic degradation of carbofuran. researchgate.net
Sonolysis and Combined Processes
Sonolysis uses high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. researchgate.netrsc.orgnih.gov This process creates localized hot spots with extreme temperatures and pressures, leading to the pyrolysis of volatile compounds and the formation of hydroxyl radicals from water sonolysis. rsc.orgnih.govsemanticscholar.org Due to the hydrophobic nature of the long dodecyl chain, dodecyl methyl carbamate is expected to be susceptible to degradation via pyrolysis within the cavitation bubbles. nih.gov The combination of sonolysis with other AOPs, such as the Fenton process, has been shown to significantly enhance the degradation rates of pesticides. researchgate.net
Proposed Degradation Pathways
For dodecyl methyl carbamate, AOPs would likely initiate degradation through several pathways:
Hydroxyl Radical Attack on the Carbamate Group: The •OH radicals can attack the ester and amide linkages in the carbamate moiety, leading to hydrolysis and the formation of dodecanol, methylamine, and carbon dioxide. nih.gov
H-Abstraction from the Dodecyl Chain: The long alkyl chain provides numerous sites for hydrogen abstraction by •OH radicals. researchgate.netpnas.org This creates alkyl radicals that can further react with oxygen to form peroxy radicals, leading to a cascade of oxidation reactions that break down the dodecyl chain into smaller, more oxidized fragments like aldehydes and carboxylic acids. nsf.gov
Cleavage and Mineralization: Subsequent attacks by hydroxyl radicals on the intermediate products would lead to further fragmentation and eventual mineralization into CO₂, H₂O, and inorganic ions.
Theoretical and Computational Chemistry Studies of Dodecyl Methyl Carbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. nih.govaps.org These methods can accurately predict a wide range of molecular characteristics, from electron distribution to reaction energies.
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its balance of computational cost and accuracy. mdpi.comnih.gov DFT calculations are used to determine the ground-state electronic structure of molecules, providing insights into their stability and reactivity. fu-berlin.deresearchgate.net For dodecyl methyl carbamate (B1207046), DFT can be employed to calculate a variety of molecular properties that govern its chemical behavior.
Key molecular properties and reactivity descriptors that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov Other important descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity, which together provide a comprehensive picture of the molecule's electronic character and susceptibility to chemical reactions. mdpi.com DFT is also instrumental in determining the partial charge distribution on each atom, identifying potential sites for nucleophilic or electrophilic attack. mdpi.com
Table 1: Illustrative Molecular Properties of Dodecyl Methyl Carbamate Calculated via DFT
Note: These are representative values based on DFT calculations for similar carbamate structures.
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons |
| LUMO Energy | 1.5 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.5 Debye | Measures the molecule's overall polarity |
| Chemical Hardness (η) | 4.35 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 1.1 eV | Propensity to accept electrons |
The accuracy of these calculations is highly dependent on the choice of the functional and basis set used in the DFT method. nih.gov
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. High-level ab initio methods, such as Coupled-Cluster (CC) theory and Møller-Plesset (MP) perturbation theory, offer exceptional accuracy for predicting molecular properties. nih.govnih.gov
These methods are particularly valuable for predicting spectroscopic data. For dodecyl methyl carbamate, ab initio calculations can generate highly accurate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. fu-berlin.de This allows for the theoretical assignment of spectral bands to specific molecular motions, such as the N-H stretch, C=O stretch of the carbamate group, and various C-H stretches of the dodecyl chain.
Furthermore, these methods are the gold standard for predicting thermochemical properties with high precision. nih.gov The standard gas-phase enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp) can be calculated, providing crucial thermodynamic data for understanding the stability and energy of the molecule. Composite methods like W1X-1 or CBS-QB3 are often used to achieve "chemical accuracy" (typically within 1 kcal/mol of experimental values). nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of Dodecyl Methyl Carbamate
Note: Representative values based on ab initio calculations for carbamates.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | -NH- | ~3450 |
| C-H Stretch (asymmetric) | -CH₂-, -CH₃ | ~2960 |
| C-H Stretch (symmetric) | -CH₂-, -CH₃ | ~2870 |
| C=O Stretch | -C(=O)O- | ~1730 |
| C-N Stretch | -O-C-N- | ~1250 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on a single, static molecular structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. mdpi.com
For dodecyl methyl carbamate, with its long, flexible dodecyl chain, MD simulations are essential for performing a thorough conformational analysis. chemrxiv.orgnih.gov These simulations can reveal the preferred spatial arrangements (conformations) of the molecule in different environments, such as in a vacuum, in a nonpolar solvent, or in water. By analyzing the simulation trajectory, researchers can identify the most stable conformers and the energy barriers between them.
MD simulations are also a powerful tool for studying intermolecular interactions. nih.gov Simulations of multiple dodecyl methyl carbamate molecules can predict how they self-assemble or aggregate. They can reveal detailed information about non-covalent interactions, such as hydrogen bonds formed between the N-H group of one molecule and the carbonyl oxygen of another, as well as van der Waals interactions involving the long alkyl chains. mdpi.comresearchgate.net Such studies are crucial for understanding the physical properties of the compound, like its solubility and melting point.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies aim to determine how the chemical structure of a molecule influences its biological activity or chemical properties. nih.govnih.govcollaborativedrug.comresearchgate.net For the carbamate class of compounds, SAR analyses have been extensively used to understand features that contribute to their activity as, for example, enzyme inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating mathematical models that correlate chemical structure with a specific activity. wikipedia.orglibretexts.org These models use calculated molecular descriptors—numerical values that represent different aspects of a molecule's physicochemical properties—to predict the activity of new or untested compounds. youtube.com
The development of a QSAR model for a series of carbamates related to dodecyl methyl carbamate would involve several key steps:
Data Set Selection : A group of carbamates with known activities is compiled.
Descriptor Calculation : For each molecule, a wide range of descriptors is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), physicochemical (e.g., logP), or quantum-chemical (e.g., HOMO/LUMO energies). researchgate.net
Model Building : Statistical methods, such as multiple linear regression (MLR), are used to build an equation linking the most relevant descriptors to the observed activity.
Validation : The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. researchgate.net
For long-chain carbamates, important descriptors might include those related to hydrophobicity (e.g., logP), molecular size and shape, and electronic properties of the carbamate headgroup. researchgate.netnih.gov
Table 3: Common Molecular Descriptors Used in QSAR Models for Carbamates
| Descriptor Class | Example Descriptors | Information Encoded |
| Physicochemical | LogP, Molar Refractivity (MR) | Hydrophobicity, steric bulk, polarizability |
| Topological | Balaban Index, Wiener Index | Molecular branching and connectivity |
| Electronic | HOMO/LUMO Energies, Dipole Moment | Electron-donating/accepting ability, polarity |
| Steric/3D | Molecular Volume, Surface Area | Molecular size and shape |
Mechanistic Insights into Chemical Reactions via Computational Approaches
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest-energy path from reactants to products, including any transition states and intermediates. nih.gov This provides a step-by-step understanding of how bonds are broken and formed.
For dodecyl methyl carbamate, computational methods can be used to study various reactions, such as its synthesis or hydrolysis. mdpi.com For instance, the hydrolysis of the carbamate ester bond can be modeled using DFT or combined quantum mechanics/molecular mechanics (QM/MM) methods. nih.gov Such a study would involve:
Optimizing the geometries of the reactants (carbamate and water), the transition state, any intermediates, and the final products.
Analyzing the electronic structure changes along the reaction pathway to understand how electrons are reorganized during the reaction.
These computational studies can confirm or refute proposed reaction mechanisms and provide atomic-level details that are often inaccessible through experimental means alone. mdpi.comresearchgate.net
Prediction of Interactions with Non-Biological Targets (e.g., Surfaces, Catalysts)
Beyond biological systems, computational methods can predict how dodecyl methyl carbamate interacts with various non-biological targets, such as solid surfaces, nanoparticles, or catalysts. rsc.org This is crucial for applications in materials science, industrial chemistry, and environmental science.
DFT calculations can be used to model the adsorption of dodecyl methyl carbamate onto a catalyst surface, such as a metal or metal oxide. wisc.eduosti.gov These models can predict:
The most stable adsorption geometry of the molecule on the surface.
The adsorption energy, indicating the strength of the interaction.
The electronic changes in both the molecule and the surface upon adsorption, such as charge transfer, which can activate the molecule for a catalytic reaction.
For example, a simulation could show that the carbamate group acts as an anchor, binding to the surface through its polar oxygen and nitrogen atoms, while the dodecyl tail might interact with the surface or orient itself away from it, depending on the surface's properties. These computational predictions can guide the design of more efficient catalysts or materials with specific surface properties for targeted applications involving long-chain carbamates. mdpi.com
Analytical Method Development for Dodecyl Methyl Carbamate in Research Matrices
Extraction and Sample Preparation Techniques for Complex Matrices
The initial and most critical step in the analysis of dodecyl methyl carbamate (B1207046) is its extraction from the sample matrix. The complexity of matrices such as soil, biological tissues, or aqueous environmental samples necessitates robust sample preparation to remove interfering substances and concentrate the analyte.
Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and preconcentration of carbamates from various sample types. nih.gov For a nonpolar compound like dodecyl methyl carbamate, reversed-phase SPE is the most appropriate approach. Sorbents such as C18 are highly effective due to the strong hydrophobic interactions between the stationary phase and the dodecyl chain of the analyte. The selection of an appropriate sorbent is paramount, with studies on other carbamates showing that porous organic polymers can also offer excellent retention and recovery. nih.gov
Key parameters that require optimization in an SPE method for dodecyl methyl carbamate include sample pH, loading rate, wash solvents, and elution solvent. nih.gov The sample pH should be adjusted to ensure the carbamate is in a neutral form to maximize retention on the reversed-phase sorbent. acs.org
Recent advancements have led to the development of microextraction techniques, which offer advantages such as reduced solvent consumption and higher enrichment factors. Dispersive micro-solid phase extraction (D-µ-SPE) and membrane-protected micro-solid-phase extraction (µ-SPE) are promising approaches. researchgate.netnih.gov In D-µ-SPE, the sorbent is dispersed directly into the sample solution, maximizing the surface area for interaction and improving extraction efficiency. researchgate.net For dodecyl methyl carbamate, C18 sorbent particles would be suitable for this application.
| Extraction Method | Sorbent/Phase | Analyte(s) | Matrix | Recovery (%) | Reference |
|---|---|---|---|---|---|
| SPE | Porous Organic Polymer | Metolcarb, Carbaryl, etc. | Milk, Wine, Juice | 82.0 - 110.0 | nih.gov |
| Magnetic SPE | Magnetic MOF | Bendiocarb, Carbaryl, etc. | Fruits & Vegetables | 71.5 - 122.8 | acs.org |
| µ-SPE | C18 | Carbamate Pesticides | Soil | High Efficiency Reported | nih.gov |
| Dispersive SPE (QuEChERS) | C18 / PSA | N-Methyl Carbamates | Banana, Rice, Ginger | Not Specified | pickeringlabs.com |
Traditional liquid-liquid extraction (LLE) can be effective but often requires large volumes of organic solvents. nih.gov Advanced and miniaturized LLE methods have been developed to overcome these limitations. Dispersive liquid-liquid microextraction (DLLME) is a notable example, where a mixture of an extraction solvent (e.g., a chlorinated solvent) and a dispersive solvent (e.g., acetonitrile (B52724), methanol) is rapidly injected into the aqueous sample. researchgate.net This creates a cloudy solution with fine droplets, facilitating rapid mass transfer of the analyte into the extraction solvent. For dodecyl methyl carbamate, a nonpolar extraction solvent would be chosen to match its high hydrophobicity.
Another innovative approach is LLE with low-temperature partitioning (LLE-LTP). This method typically involves extraction with acetonitrile followed by cooling the sample in a freezer. scispace.com The low temperature induces the separation of the aqueous and organic phases, allowing for easy collection of the acetonitrile layer containing the analyte. This technique is simple, rapid, and reduces solvent consumption. scispace.com The efficiency of these methods can be further improved by optimizing parameters such as solvent choice, solvent volume, sample pH, and salt addition (salting-out effect). researchgate.netscispace.com
| Extraction Method | Extraction Solvent | Analyte(s) | Matrix | Recovery (%) | Reference |
|---|---|---|---|---|---|
| LLE-LTP | Acetonitrile | Aldicarb, Carbofuran (B1668357), Carbaryl | Water | 90 - 96 | |
| DLLME | Chloroform | 12 Carbamate Pesticides | Juice | 78 - 105 | researchgate.net |
| LLE | Dichloromethane | Ethyl Carbamate | Alcoholic Beverages | Not Specified | nih.gov |
Advanced Chromatographic Separation Techniques for Trace Analysis
High-resolution separation is essential to distinguish the target analyte from matrix components, especially at trace levels. Chromatographic techniques, particularly when coupled with mass spectrometry, provide the necessary selectivity and sensitivity.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of many carbamates due to their thermal instability. hpst.cznih.gov For dodecyl methyl carbamate, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be ideal. A C18 column is the stationary phase of choice, as the long dodecyl chain of the analyte will ensure strong retention and good separation from more polar interferences. epa.gov
The mobile phase typically consists of a gradient elution using acetonitrile or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency in the mass spectrometer. nih.gov High-resolution mass spectrometry (HRMS), such as that performed on Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments, provides high mass accuracy for confident identification and can help elucidate unknown metabolites. For routine quantification, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity. nih.govingenieria-analitica.com
| Parameter | Typical Condition/Setting | Purpose |
|---|---|---|
| Chromatographic Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm) | Separation based on hydrophobicity. Ideal for the long alkyl chain of dodecyl methyl carbamate. |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with 0.1% Formic Acid | Elutes compounds based on polarity and aids in protonation for MS detection. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ for most carbamates. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification by monitoring specific precursor → product ion transitions. |
| LODs/LOQs | Low µg/kg or ng/mL range | Demonstrates high sensitivity for trace residue analysis. hpst.cznih.gov |
While many carbamates are thermally labile, GC-based methods can be developed, often requiring a derivatization step to enhance thermal stability and volatility. scispec.co.th For N-methylcarbamates, derivatization can be performed, for example, by flash methylation in the injector port. scispec.co.th However, for dodecyl methyl carbamate, its higher molecular weight and long alkyl chain may allow for direct GC analysis without derivatization, provided that injector temperatures are carefully optimized to prevent degradation.
When coupled with tandem mass spectrometry (GC-MS/MS), the technique offers excellent selectivity and sensitivity. scispec.co.th The fragmentation patterns obtained from electron ionization (EI) provide structural information that is valuable for confirmation. The use of specific detectors, such as a nitrogen-phosphorus detector (NPD), can also provide selectivity for nitrogen-containing compounds like carbamates.
| Parameter | Typical Condition/Setting | Purpose |
|---|---|---|
| Derivatization | Flash alkylation (e.g., methylation) in the injector port for N-aryl carbamates. scispec.co.th | Improves thermal stability and chromatographic peak shape. May not be necessary for all carbamates. |
| Chromatographic Column | Mid-polarity capillary column (e.g., BPX-50) | Provides separation of derivatized or underivatized carbamates. |
| Injector | Split/Splitless or Programmable Temperature Vaporizing (PTV) | Allows for controlled introduction of the sample onto the column, minimizing thermal degradation. |
| Detector | Tandem Mass Spectrometry (MS/MS) | Offers high sensitivity and confirmation for trace-level analysis. scispec.co.th |
Spectrophotometric and Electrochemical Detection Methodologies
Spectrophotometric and electrochemical methods can serve as simpler, lower-cost alternatives to chromatographic techniques, particularly for screening purposes.
Many spectrophotometric methods for carbamates are based on a colorimetric reaction. This typically involves the alkaline hydrolysis of the carbamate ester to form a phenol, which is then coupled with a chromogenic reagent, such as a diazotized amine, to produce a colored azo dye. nih.gov The intensity of the color, measured with a spectrophotometer, is proportional to the concentration of the carbamate. However, this specific approach is not suitable for dodecyl methyl carbamate, as its hydrolysis would yield dodecanol (B89629), an alcohol that does not undergo the azo coupling reaction. Alternative spectrophotometric methods would need to be developed, potentially based on other functional groups or derivatization reactions.
Electrochemical detection, often coupled with HPLC, provides a highly sensitive and selective means of analysis for electroactive compounds. nih.gov Carbamates can be detected either through direct oxidation at a high positive potential or by detecting their hydrolysis products at a lower potential. acs.org The use of advanced electrode materials, such as boron-doped diamond (BDD) thin-film electrodes, has shown significant advantages, including a wide potential window, low background current, and resistance to fouling. nih.gov Direct detection of dodecyl methyl carbamate would involve the oxidation of the carbamate functional group. Alternatively, post-hydrolysis detection could be explored, although the resulting dodecanol is not electroactive under typical conditions.
| Method | Electrode | Detection Principle | Reported LODs (for other carbamates) | Reference |
|---|---|---|---|---|
| Direct Detection (LC-EC) | Boron-Doped Diamond | Oxidation of underivatized carbamate at high potential (~1.45 V) | 5 - 20 ng/mL | nih.gov |
| Indirect Detection (LC-EC) | Boron-Doped Diamond | Oxidation of phenolic hydrolysis products at lower potential (~0.9 V) | 0.6 - 1 ng/mL | acs.org |
No Publicly Available Analytical Methods Found for Carbamic acid, dodecyl-, methyl ester
Despite a comprehensive search for validated analytical methods for the specific chemical compound "this compound," also known as dodecyl methyl carbamate, no dedicated standard analytical protocols or detailed research findings with validation data could be identified in the public domain.
The scientific literature contains extensive information on the analytical method development for a wide range of carbamates, particularly those used as pesticides. These methods often employ advanced analytical techniques and undergo rigorous validation to ensure their accuracy and reliability for residue analysis in various matrices.
Common Analytical Approaches for Carbamates:
Typically, the analysis of carbamate compounds is performed using chromatographic techniques coupled with sensitive detectors. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary separation techniques. For detection, mass spectrometry (MS) is widely used due to its high selectivity and sensitivity, often in a tandem configuration (MS/MS).
Sample preparation is a critical step in the analytical workflow for carbamates. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and liquid-liquid extraction are frequently employed to isolate the target analytes from complex sample matrices such as agricultural products, environmental samples, and biological fluids. nih.govgoogleapis.com
Typical Validation Parameters for Carbamate Analysis:
Standard analytical protocols for carbamates are validated by assessing several key performance characteristics to ensure the method is fit for its intended purpose. These parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards of known concentrations and is often demonstrated by a high coefficient of determination (R²) for the calibration curve. nih.govnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govnih.gov For many carbamate pesticide residue methods, LOQs are often in the low microgram per kilogram (µg/kg) or parts-per-billion (ppb) range. nih.govingenieria-analitica.com
Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank sample matrix and the percentage of the added analyte that is measured is calculated. Acceptable recovery values are typically within the range of 70-120%. nih.govingenieria-analitica.com
Precision: The precision of an analytical method describes the closeness of repeated measurements. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. For trace analysis, RSD values below 20% are generally considered acceptable. nih.gov
Hypothetical Data Tables for Dodecyl Methyl Carbamate Analysis:
While no specific data exists for dodecyl methyl carbamate, the following tables illustrate the typical format and expected range of values for the validation of an analytical method for a long-chain carbamate, based on data for other carbamates.
Table 1: Hypothetical Linearity Data for Dodecyl Methyl Carbamate
| Concentration (ng/mL) | Instrument Response (Area Counts) |
|---|---|
| 1 | 5,200 |
| 5 | 24,900 |
| 10 | 51,300 |
| 50 | 255,000 |
Linear Range: 1 - 100 ng/mL
Correlation Coefficient (r²): >0.995
Table 2: Hypothetical Accuracy and Precision Data for Dodecyl Methyl Carbamate
| Spiked Concentration (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
|---|---|---|
| 10 | 95 | 8 |
| 50 | 92 | 6 |
Table 3: Hypothetical Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Dodecyl Methyl Carbamate
| Parameter | Value (µg/kg) |
|---|---|
| Limit of Detection (LOD) | 1.0 |
It is important to reiterate that the data presented in these tables are illustrative and not based on actual experimental results for dodecyl methyl carbamate. The development and validation of a specific analytical method for this compound would require dedicated laboratory research.
Future Research Directions and Emerging Paradigms in Dodecyl Methyl Carbamate Chemistry
Rational Design of New Analogs with Targeted Reactivity
The future development of dodecyl methyl carbamate (B1207046) applications hinges on the ability to fine-tune its molecular properties through the rational design of new analogs. This approach moves beyond serendipitous discovery to a knowledge-based modification of the chemical structure to achieve a desired function. Key to this is understanding the structure-activity relationship (SAR), where systematic changes to the molecule's scaffold are correlated with changes in chemical reactivity and biological potency. nih.govresearchgate.net
Future research will likely focus on modifying three key regions of the dodecyl methyl carbamate molecule: the N-alkyl chain (dodecyl group), the carbamate core, and the O-alkyl group (methyl ester).
N-Alkyl Chain Modification: The twelve-carbon dodecyl chain is a primary determinant of the molecule's lipophilicity and steric profile. Future analogs could incorporate variations in chain length, branching, or the introduction of unsaturation (double or triple bonds) to modulate properties like solubility, melting point, and interaction with biological membranes or polymer matrices.
Carbamate Core Substitution: The hydrogen atom on the carbamate nitrogen can be substituted with other functional groups to alter electronic properties and hydrogen bonding capabilities.
O-Alkyl Group Variation: Replacing the methyl ester group with larger or more functionalized alkyl or aryl groups can significantly impact the compound's hydrolytic stability and reactivity.
The design of these analogs can be guided by fundamental principles relating chemical reactivity to biological or material performance. nih.govresearchgate.net For instance, in the context of bioactive compounds, a parabolic relationship often exists between chemical stability and cytotoxic potency, where optimal activity is achieved at an intermediate level of reactivity. nih.govresearchgate.net Designing analogs of dodecyl methyl carbamate with systematically varied stability could uncover novel applications in areas like agrochemicals or pharmaceuticals.
Table 1: Hypothetical Analogs of Dodecyl Methyl Carbamate and Targeted Properties
| Analog Structure | Modification Type | Potential Targeted Property | Research Rationale |
|---|---|---|---|
| Methyl N-(cyclohexyl)carbamate | N-Alkyl Chain (Alicyclic) | Increased rigidity, altered binding specificity | Investigate the effect of conformational restriction on biological or material interactions. |
| Ethyl N-dodecylcarbamate | O-Alkyl Group (Ethyl) | Modified hydrolytic stability and reaction kinetics | Fine-tune degradation rates for environmental applications or controlled release systems. |
| Methyl N-dodecyl-N-methylcarbamate | Carbamate Core (N-Methylation) | Elimination of H-bond donor capability, increased steric hindrance | Probe the importance of hydrogen bonding in specific interactions and applications. nih.gov |
| Methyl N-(12-hydroxydodecyl)carbamate | N-Alkyl Chain (Functionalization) | Increased hydrophilicity, site for further conjugation | Create precursors for more complex molecules, such as polymers or targeted drug delivery systems. |
Innovations in Sustainable Synthetic Routes and Biocatalysis
Traditional methods for carbamate synthesis often rely on hazardous reagents such as phosgene (B1210022) or isocyanates. nih.govgoogle.com A major future direction in dodecyl methyl carbamate chemistry is the development of green and sustainable synthetic routes that offer high yields, minimize waste, and use environmentally benign starting materials.
Phosgene-free routes are of particular interest. Methodologies utilizing urea (B33335) and an alcohol as starting materials represent a cost-effective and safer alternative. researchgate.netgoogle.com For dodecyl methyl carbamate, this would involve the reaction of dodecylamine (B51217) with a carbonyl source like dimethyl carbonate or the direct reaction of urea with dodecanol (B89629). Research into novel catalysts, such as solid-supported metal oxides or ionic liquids, can enhance the efficiency of these reactions under milder conditions. researchgate.netgoogle.comresearchgate.net
Biocatalysis offers a powerful and sustainable approach for chemical synthesis. nih.gov Enzymes operate under mild conditions (temperature and pH), are highly selective, and can reduce the need for protecting groups and hazardous solvents. Future research should explore the enzymatic synthesis of dodecyl methyl carbamate. Promiscuous esterases, acyltransferases, and lipases have shown effectiveness in synthesizing other carbamates. nih.govbeilstein-journals.org These enzymes could be used to catalyze the reaction between an amine and a carbonate source in aqueous media, significantly improving the environmental footprint of the synthesis. nih.gov Continuous flow processes that couple a chemical reaction with a biocatalytic step can also be used to create valuable carbamate products with high purity and yield. beilstein-journals.org
Table 2: Comparison of Synthetic Routes for Carbamates
| Synthetic Route | Key Reagents | Advantages | Potential for Dodecyl Methyl Carbamate |
|---|---|---|---|
| Traditional Phosgene Route | Dodecylamine, Phosgene, Methanol (B129727) | Well-established, versatile | High toxicity and environmental concerns associated with phosgene. google.com |
| Urea-based Synthesis | Dodecylamine, Urea, Methanol | Low cost, phosgene-free, safer reagents | A promising green alternative; requires optimization of catalysts and reaction conditions. researchgate.netmdpi.com |
| Dimethyl Carbonate (DMC) Route | Dodecylamine, DMC | Green carbonylating agent, avoids hazardous byproducts | Effective for N-substituted carbamates; catalyst development is key. google.comresearchgate.net |
| Biocatalytic Synthesis | Dodecylamine, Carbonate, Esterase/Lipase | Mild conditions, high selectivity, aqueous media, environmentally friendly | Emerging field with high potential for sustainable production; requires enzyme screening and optimization. nih.govmdpi.com |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
The unique amphiphilic structure of dodecyl methyl carbamate makes it an attractive candidate for interdisciplinary research, particularly at the intersection of chemistry, materials science, and environmental science.
In materials science , the carbamate functional group is the cornerstone of polyurethanes. wikipedia.org Future research could explore the use of dodecyl methyl carbamate or its functionalized analogs as chain terminators or surface-modifying agents in polyurethane synthesis. The long dodecyl chain could impart hydrophobicity and surface-active properties to materials, making them useful for coatings, foams, and elastomers with tailored surface properties. Its potential as a plasticizer or processing aid in polymer formulations also warrants investigation.
In environmental science , the fate and impact of carbamates are of significant interest, as many are used as pesticides. who.intnih.gov While dodecyl methyl carbamate is not a common pesticide, its structure provides a model for studying the environmental behavior of long-chain N-alkyl carbamates. Future research should focus on its biodegradability, potential for bioaccumulation, and metabolic pathways in soil and aquatic systems. who.intresearchgate.net The long alkyl chain may lead to persistence or bioaccumulation in organisms, a critical area for environmental risk assessment. who.int Understanding its degradation, which likely begins with hydrolysis of the ester bond, is crucial for designing environmentally benign carbamate-based molecules for any application. who.intresearchgate.net
Advanced Computational Design and Predictive Modeling for Novel Applications
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For dodecyl methyl carbamate, these approaches can accelerate the discovery of new applications and guide the rational design of analogs.
Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to calculate the fundamental electronic properties of dodecyl methyl carbamate and its analogs. These calculations can predict reactivity, stability, and spectroscopic properties, providing insights that guide experimental synthesis and testing. nih.govmdpi.com For example, DFT can help model the reaction pathways for sustainable synthesis, identifying the most energetically favorable routes and catalyst structures. mdpi.com
Quantitative Structure-Activity Relationship (QSTR) modeling can be employed to build mathematical models that relate the molecular descriptors of various carbamate analogs to their toxicity or other biological activities. nih.gov By developing a QSTR model for a series of N-alkyl carbamates, researchers could predict the potential toxicity of dodecyl methyl carbamate and design new analogs with lower environmental impact.
Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating potential biological applications. nih.gov Many carbamates function by inhibiting enzymes like acetylcholinesterase. wikipedia.orgnih.gov Docking studies could predict whether dodecyl methyl carbamate can bind to the active site of such enzymes, while MD simulations could explore the stability of the ligand-protein complex over time. nih.gov This predictive capability can screen for potential bioactivity before undertaking costly and time-consuming laboratory synthesis and testing.
Table 3: Application of Computational Methods in Dodecyl Methyl Carbamate Research
| Computational Method | Objective | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and reaction mechanisms | Reaction energies, activation barriers for synthesis, molecular orbital energies. mdpi.com |
| Quantitative Structure-Toxicity Relationship (QSTR) | Predict toxicity based on molecular structure | Identification of key molecular descriptors related to toxicity, guiding the design of safer analogs. nih.gov |
| Molecular Docking | Predict binding affinity to biological targets (e.g., enzymes) | Plausible binding modes and scoring functions to rank potential bioactivity. nih.gov |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the molecule in various environments | Stability in solution, interaction with lipid membranes, conformational changes upon binding. nih.gov |
Q & A
Q. What are the optimal synthetic routes for preparing carbamic acid, dodecyl-, methyl ester, and how can purity be ensured?
Methodological Answer: The synthesis of carbamic acid esters typically involves reacting a dodecyl amine with methyl chloroformate or via urea-methanol condensation under controlled conditions . For example:
Urea Route : React urea with dodecyl amine and methanol at 60–80°C, using acid catalysis (e.g., H₂SO₄) to drive the reaction .
Chloroformate Route : Combine dodecyl amine with methyl chloroformate in anhydrous dichloromethane, using a base (e.g., pyridine) to neutralize HCl byproducts .
Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor purity via HPLC (C18 column, UV detection at 220 nm) or TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
Methodological Answer:
- NMR :
- IR : Strong C=O stretch at ~1700 cm⁻¹, N-H stretch (if present) at ~3300 cm⁻¹ .
- MS : Molecular ion peak at m/z 360 (C₂₁H₃₂N₂O₃) with fragmentation patterns showing loss of methoxy (-31 Da) or dodecyl chain (-170 Da) .
Reference Standards : Cross-validate with NIST Chemistry WebBook spectra for analogous carbamates .
Q. What are the key reactivity patterns of this compound under acidic/basic conditions?
Methodological Answer:
- Hydrolysis :
- Acidic : Cleavage of the carbamate bond yields dodecyl amine and methyl carbonic acid (unstable, decomposes to CO₂ and methanol) .
- Basic : Saponification produces methanol and a dodecyl carbamate salt, which can be acidified to recover the free amine .
- Transesterification : React with higher alcohols (e.g., ethanol) under catalytic base (NaOH) to replace the methoxy group .
Kinetic Studies : Monitor reaction progress via pH titration (hydrolysis) or GC-MS (transesterification) .
Advanced Research Questions
Q. How can computational modeling elucidate the interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding between the carbamate carbonyl and catalytic serine residues .
- MD Simulations : Simulate solvation effects in lipid bilayers (GROMACS) to study membrane permeability, leveraging the dodecyl chain’s hydrophobicity .
Validation : Compare computational binding energies with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental strategies are effective in analyzing environmental degradation pathways of this compound?
Methodological Answer:
- Photodegradation : Expose to UV light (254 nm) in aqueous solutions; analyze intermediates via LC-QTOF-MS. Major products include dodecyl amine and formaldehyde .
- Biodegradation : Use soil slurry assays with Pseudomonas spp. Monitor metabolite formation (e.g., methylamine) via ion chromatography .
Half-Life Estimation : Conduct OECD 301F tests (aqueous aerobic biodegradability) and derive kinetic models .
Q. How can structure-activity relationship (SAR) studies optimize the physicochemical properties of carbamic acid derivatives?
Methodological Answer:
- Modifications :
- Analytical Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
